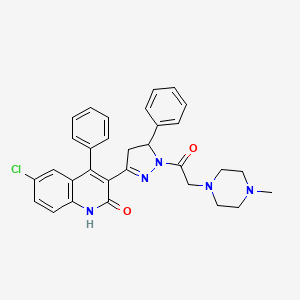![molecular formula C20H24N4O4S B2982465 ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate CAS No. 377050-31-2](/img/no-structure.png)
ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate” is a complex organic molecule. It is a derivative of purine, a nitrogen-containing heterocycle, which is a key component of many biological molecules such as DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a purine core, which is a type of nitrogen-containing heterocycle. Attached to this core are various substituents, including a phenylpropyl group, a sulfanyl group linked to an ethyl acetate moiety, and two methyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the available sources. Such properties would typically include melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación
Crystallography and Molecular Structure
Studies on compounds similar to ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate often explore their crystal structure and molecular geometry. For instance, research on dimethyl(2-oxo-2-phenylethyl)sulfanium bromide reveals insights into the structural stability and hydrogen-bonding interactions within similar molecules, which can contribute to understanding the compound's physical and chemical properties (Cao, Liu, & Yin, 2010).
Extractive Distillation and Chemical Separation
The separation of azeotropic mixtures, such as isopropyl alcohol and ethyl acetate, through extractive distillation processes, provides insights into the chemical's potential for producing renewable fuels. This research can shed light on the compound's role in facilitating or optimizing these processes (Zhang et al., 2020).
Synthesis and Medicinal Chemistry
Research on synthesizing and characterizing compounds with similar structures to this compound, such as the study on bridged-ring nitrogen compounds, provides valuable insights into the methodologies that can be applied to synthesize and manipulate the compound for potential therapeutic applications (Gentles et al., 1991).
Organic Chemistry and Reagent Development
The development of new synthetic routes and reagents, as demonstrated in the synthesis of oxysterols using ethyl(trifluoromethyl)dioxirane, highlights the compound's relevance in organic synthesis and its potential as a substrate or intermediate in the production of biologically active molecules (Ogawa et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate' involves the reaction of 7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-8-thiol with ethyl bromoacetate in the presence of a base to form the desired product.", "Starting Materials": [ "7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-8-thiol", "Ethyl bromoacetate", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-8-thiol (1.0 g, 3.6 mmol) and ethyl bromoacetate (0.6 mL, 4.3 mmol) in dry DMF (10 mL).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product as a white solid." ] } | |
Número CAS |
377050-31-2 |
Fórmula molecular |
C20H24N4O4S |
Peso molecular |
416.5 |
Nombre IUPAC |
ethyl 2-[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate |
InChI |
InChI=1S/C20H24N4O4S/c1-4-28-15(25)13-29-19-21-17-16(18(26)23(3)20(27)22(17)2)24(19)12-8-11-14-9-6-5-7-10-14/h5-7,9-10H,4,8,11-13H2,1-3H3 |
Clave InChI |
VFJJIAJPCNZEDB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Thia-1-azaspiro[4.5]decane hydrochloride](/img/structure/B2982382.png)
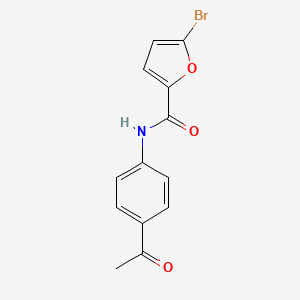
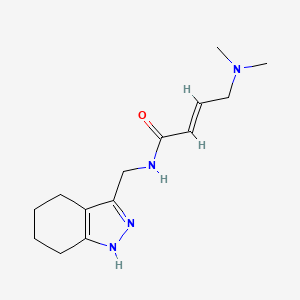
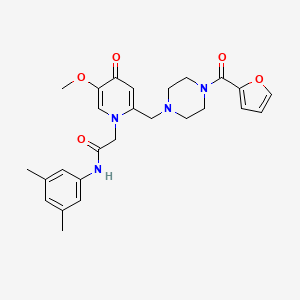
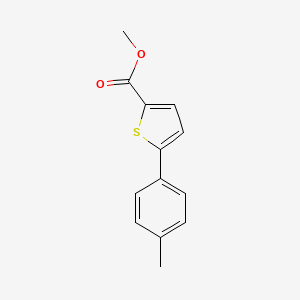
![7-acetyl-3-(3-chloro-4-fluorophenyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2982392.png)
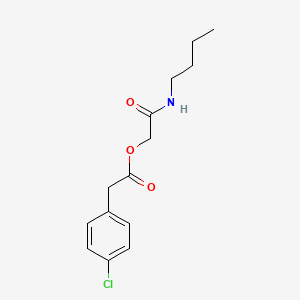
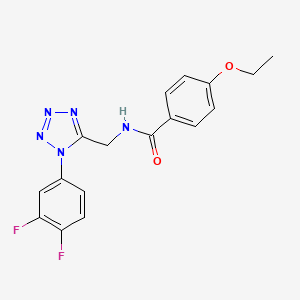
![4-{[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine](/img/structure/B2982398.png)

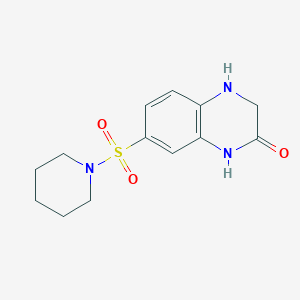
![N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2982402.png)

